cPLA2α Inhibition: 13 μM IC₅₀ for 4-[[(3-methoxypropyl)amino]sulfonyl]Benzoic acid vs. 19 μM for the N,N-Disubstituted Lead
The compound exhibits moderate inhibitory activity against human cytosolic phospholipase A2α (cPLA2α) with an IC₅₀ of 13 μM (13,000 nM) [1]. In comparison, the N,N-disubstituted 4-sulfamoylbenzoic acid derivative 3 (a structurally related lead compound) shows an IC₅₀ of 19 μM in the same vesicle-based assay [2]. The 3-methoxypropyl substituent thus provides a modest but measurable 1.5‑fold improvement in potency relative to this benchmark.
| Evidence Dimension | Inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | 13 μM |
| Comparator Or Baseline | N,N-disubstituted 4-sulfamoylbenzoic acid derivative 3: 19 μM |
| Quantified Difference | 1.5‑fold lower IC₅₀ (higher potency) |
| Conditions | Vesicle assay using human U937 cell cytoplasm cPLA2α; [14C]arachidonic acid release |
Why This Matters
For cPLA2α‑targeted projects, this compound offers a slightly more potent starting point than the previously characterized N,N-disubstituted lead, potentially reducing the optimization burden.
- [1] BindingDB. CHEMBL3326957: 4-[[(3-methoxypropyl)amino]sulfonyl]benzoic acid cPLA2α IC₅₀. View Source
- [2] Medicinal Chemistry Research (2022). N-Substituted 4-sulfamoylbenzoic acid derivatives as inhibitors of cytosolic phospholipase A2α. View Source
